REACTION_CXSMILES
|
IC1C(C)=C(I)C(C)=C(I)[C:3]=1[CH3:12].[Mn]([O-])(=O)(=O)=O.[K+].C([O:22][C:23](=[O:25])[CH3:24])(=O)C.[C:26]([OH:29])(=O)[CH3:27].S(=O)(=O)(O)[OH:31]>>[CH3:12][C:3]([CH2:27][C:26]([CH2:24][C:23]([OH:22])=[O:25])=[O:29])=[O:31] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=C(C(=C1C)I)C)I)C
|
Name
|
potassium permanganate acetic anhydride acetic acid sulfuric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+].C(C)(=O)OC(C)=O.C(C)(=O)O.S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |